molecular formula C8H8N2O2 B12829637 (1H-Benzo[d]imidazol-2-yl)methanediol

(1H-Benzo[d]imidazol-2-yl)methanediol

Cat. No.: B12829637
M. Wt: 164.16 g/mol
InChI Key: NOYCWHAVFPTJGQ-UHFFFAOYSA-N
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Description

(1H-Benzo[d]imidazol-2-yl)methanediol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring with a methanediol group attached to the second position of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzo[d]imidazol-2-yl)methanediol can be achieved through various synthetic routes. One common method involves the reaction of o-phenylenediamine with an aldehyde under acidic conditions to form the benzimidazole ring. The methanediol group can be introduced by subsequent reactions involving formaldehyde or other suitable reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(1H-Benzo[d]imidazol-2-yl)methanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives with different functional groups attached to the ring. These derivatives can exhibit different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

(1H-Benzo[d]imidazol-2-yl)methanediol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1H-Benzo[d]imidazol-2-yl)methanediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1H-Benzo[d]imidazol-2-yl)methanediol include other benzimidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets and exhibit distinct biological activities. Its methanediol group provides additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1H-benzimidazol-2-ylmethanediol

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4,8,11-12H,(H,9,10)

InChI Key

NOYCWHAVFPTJGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(O)O

Origin of Product

United States

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